molecular formula C9H9N3O5 B1651670 N-(2,4-dinitrophenoxy)propan-2-imine CAS No. 13181-10-7

N-(2,4-dinitrophenoxy)propan-2-imine

Cat. No.: B1651670
CAS No.: 13181-10-7
M. Wt: 239.18 g/mol
InChI Key: FRNRURMYMBFWLM-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenoxy)propan-2-imine is an organic compound featuring a propan-2-imine backbone (C=N group) linked to a 2,4-dinitrophenoxy substituent. The 2,4-dinitrophenoxy group is electron-deficient due to the nitro groups, enhancing electrophilic reactivity. Its synthesis likely involves nucleophilic substitution or condensation reactions, but further details are unavailable in the evidence.

Properties

CAS No.

13181-10-7

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-(2,4-dinitrophenoxy)propan-2-imine

InChI

InChI=1S/C9H9N3O5/c1-6(2)10-17-9-4-3-7(11(13)14)5-8(9)12(15)16/h3-5H,1-2H3

InChI Key

FRNRURMYMBFWLM-UHFFFAOYSA-N

SMILES

CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Other CAS No.

13181-10-7

Origin of Product

United States

Comparison with Similar Compounds

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole

Key Features :

  • Structure: Contains a 2,4-dinitrophenoxy group attached to a nitro-substituted imidazole ring.
  • Applications : Regulates mitochondrial activity and treats diabetes/complications .
  • Comparison: Functional Groups: The imidazole core provides aromatic stability and hydrogen-bonding capacity, unlike the imine in the target compound.
  • Synthesis : Likely involves alkylation of imidazole derivatives, differing from the simpler imine formation in the target compound.

Ethyl (R)-2-[6-(2,4-Dinitrophenoxy)hexyl]oxirane-carboxylate

Key Features :

  • Structure: A 2,4-dinitrophenoxy group connected via a hexyl chain to an epoxide (oxirane) and ester group.
  • Applications : Inhibits carnitine palmitoyltransferase-1 (CPT-1) for diabetes treatment .
  • Stereoselectivity: Synthesized via Sharpless epoxidation, ensuring high enantiomeric purity . The target compound’s synthesis lacks such stereochemical control in the evidence.
  • Reactivity : The epoxide and ester groups offer sites for nucleophilic attack, contrasting with the imine’s electrophilic nature.

N-(2-Chlorobenzyl)-2-(2,4-Dichlorophenoxy)-1-propanamine

Key Features :

  • Structure: Dichlorophenoxy group with a chlorobenzyl-amine side chain.
  • Applications: No specific applications mentioned, but chlorinated phenoxy compounds often serve as herbicides or antimicrobials.
  • Comparison: Electron Effects: Chlorine substituents are less electron-withdrawing than nitro groups, reducing the phenoxy group’s electrophilicity. Basicity: The amine group can participate in hydrogen bonding, unlike the imine’s C=N group, which may form weaker interactions.
  • Stability : Amines are generally more hydrolytically stable than imines.

2-(4-Methylphenoxy)-N-(2-methylphenyl)propanamide

Key Features :

  • Structure: Methyl-substituted phenoxy and phenyl groups with an amide linkage.
  • Applications: Not specified, but amides are common in pharmaceuticals (e.g., analgesics).
  • Comparison: Functional Group Stability: The amide group resists hydrolysis better than the imine, which is prone to hydrolysis under acidic/basic conditions. Electron Effects: Methyl groups donate electrons, making the phenoxy group less reactive than the nitro-substituted analog.

Azo-Dinitrophenyl Derivatives (e.g., 68391-47-9)

Key Features :

  • Structure : Azo (-N=N-) linkage with 2,4-dinitrophenyl groups.
  • Applications : Often used as dyes or indicators due to intense coloration .
  • Comparison :
    • Optical Properties : Azo compounds absorb visible light, whereas the target compound lacks chromophores for such applications.
    • Reactivity : Azo groups undergo reductive cleavage, unlike the imine’s electrophilic reactivity.

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